![molecular formula C9H17NO B080681 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL CAS No. 13962-79-3](/img/structure/B80681.png)

3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

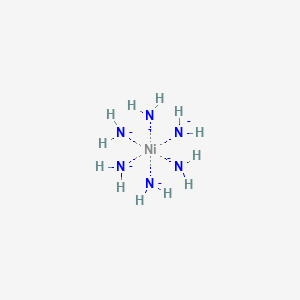

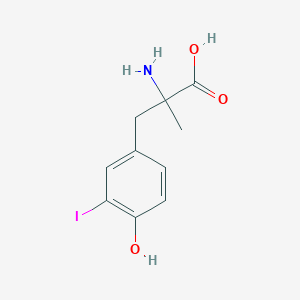

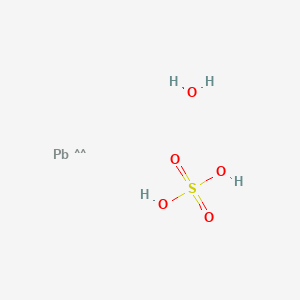

3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL is a chemical compound with the molecular formula C9H15NO . It has a molecular weight of 153.22 . The compound is also known by its IUPAC name, 3-methyl-3-azabicyclo[3.3.1]nonan-9-one .

Synthesis Analysis

The synthesis of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL and its derivatives has been a subject of research. One study discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues . Another study presents the synthetic and crystallographic studies of four unsaturated bicyclo[3.3.1]nonane derivatives .Molecular Structure Analysis

The molecular structure of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL can be represented by the linear formula C9H15NO . The structure of this compound and its derivatives has been studied using various techniques .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL have been explored in several studies. For instance, one study discusses the condensation of 3-substituted 3-azabicyclo nonan-9-ones with hydroxylamine and hydrazine hydrate .Aplicaciones Científicas De Investigación

1. Anticancer Chemotherapeutics

- Summary of Application: Bicyclo[3.3.1]nonane derivatives have been explored for their potential as anticancer chemotherapeutics . The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products and has been used in the extraction of valuable compounds from various plants to isolate many life-saving medicines .

- Methods of Application: The review discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes: The derivatives of bicyclo[3.3.1]nonane have been found to be potent anticancer entities .

2. Ion Receptors, Metallocycles, and Molecular Tweezers

- Summary of Application: Bicyclo[3.3.1]nonane derivatives have been used as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application: The review discusses the successful application of structurally diverse bicyclo[3.3.1]nonane derivatives .

- Results or Outcomes: The derivatives of bicyclo[3.3.1]nonane have been found to be attractive to researchers for use in asymmetric catalysis .

3. Crystallographic Studies

- Summary of Application: Bicyclo[3.3.1]nonane derivatives have been used in synthetic and crystallographic studies .

- Methods of Application: The study presents the syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities .

- Results or Outcomes: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

4. Antibacterial and Antifungal Activities

- Summary of Application: Some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones, which are derivatives of bicyclo[3.3.1]nonane, have been tested for their antibacterial and antifungal activities .

- Methods of Application: The newly synthesized compounds were screened for their preliminary antibacterial and antifungal activities .

- Results or Outcomes: The results of these screenings are not specified in the source .

5. Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

- Summary of Application: The construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes has been explored for new perspectives for anticancer chemotherapeutics .

- Methods of Application: The review discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes: The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .

6. Synthesis of Natural Products Containing Highly Strained Trans-Fused Bicyclo[3.3.0]Octane Ring Systems

- Summary of Application: The synthesis of highly strained natural products containing trans-fused bicyclo[3.3.0]octane ring systems has been studied .

- Methods of Application: The review aims to offer a helpful reference for total synthesis of highly strained natural products containing trans-fused bicyclo[3.3.0]octane ring systems .

- Results or Outcomes: Owing to high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize .

7. Organometallics and their Nanoconjugates for Catalytic and Biological Applications

- Summary of Application: Bicyclo[3.3.1]nonane derivatives have been used in the development of organometallics and their nanoconjugates for catalytic and biological applications .

- Methods of Application: The review discusses the use of bicyclo[3.3.1]nonane derivatives in the development of organometallics and their nanoconjugates .

- Results or Outcomes: The derivatives of bicyclo[3.3.1]nonane have been found to be effective in catalytic and biological applications .

8. Synthesis of Highly Strained Natural Products

- Summary of Application: The synthesis of highly strained natural products containing trans-fused bicyclo[3.3.0]octane ring systems has been studied .

- Methods of Application: The review aims to offer a helpful reference for total synthesis of highly strained natural products containing trans-fused bicyclo[3.3.0]octane ring systems .

- Results or Outcomes: Owing to high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize .

Propiedades

IUPAC Name |

(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3/t7-,8+,9? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSORJFWHKEXQH-JVHMLUBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCCC(C1)C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CCC[C@@H](C1)C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)